2-((4-Ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N'-(1-phenylethylidene)acetohydrazide
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Overview
Description
2-((4-Ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N’-(1-phenylethylidene)acetohydrazide is a synthetic organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N’-(1-phenylethylidene)acetohydrazide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate precursors under acidic or basic conditions.
Thioether Formation: The triazole derivative can be reacted with an alkyl halide to introduce the thioether group.
Hydrazide Formation: The acetohydrazide moiety can be introduced through a condensation reaction with hydrazine hydrate.
Schiff Base Formation: The final step involves the condensation of the hydrazide with an aldehyde or ketone to form the Schiff base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may convert the Schiff base to the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazole ring or the thioether group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: Triazole derivatives are often used as ligands in coordination chemistry and catalysis.
Material Science: These compounds can be used in the synthesis of polymers and other advanced materials.
Biology and Medicine
Antimicrobial Agents: Triazole derivatives are known for their antimicrobial properties and are studied for potential use as antibiotics or antifungal agents.
Anticancer Agents: Some triazole compounds have shown promise in inhibiting cancer cell growth.
Industry
Agriculture: These compounds can be used as fungicides or herbicides.
Pharmaceuticals: Potential use in drug development for various therapeutic applications.
Mechanism of Action
The mechanism of action of 2-((4-Ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N’-(1-phenylethylidene)acetohydrazide would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: Compounds with similar triazole rings but different substituents.
Thioether-Containing Compounds: Compounds with similar thioether linkages.
Schiff Bases: Compounds with similar imine (Schiff base) functionalities.
Uniqueness
The uniqueness of 2-((4-Ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N’-(1-phenylethylidene)acetohydrazide lies in its specific combination of functional groups, which may confer unique biological or chemical properties compared to other similar compounds.
Properties
CAS No. |
361165-45-9 |
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Molecular Formula |
C20H21N5OS |
Molecular Weight |
379.5 g/mol |
IUPAC Name |
2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-1-phenylethylideneamino]acetamide |
InChI |
InChI=1S/C20H21N5OS/c1-3-25-19(17-12-8-5-9-13-17)23-24-20(25)27-14-18(26)22-21-15(2)16-10-6-4-7-11-16/h4-13H,3,14H2,1-2H3,(H,22,26)/b21-15+ |
InChI Key |
VBIPBVBWEDYOGS-RCCKNPSSSA-N |
Isomeric SMILES |
CCN1C(=NN=C1SCC(=O)N/N=C(\C)/C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NN=C(C)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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